2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Medicinal Chemistry Building Block Procurement Scaffold Diversity

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine, bearing CAS registry number 1508970-30-6 and molecular formula C10H21NO, is a 2,2-disubstituted pyrrolidine derivative featuring both a methoxymethyl ether and a 2-methylpropyl (isobutyl) alkyl substituent at the 2-position. This substitution pattern defines a unique steric and electronic environment around the secondary amine nitrogen, creating a distinct small-molecule building block scaffold that differentiates it from simpler pyrrolidine analogs.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 1508970-30-6
Cat. No. B1430331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
CAS1508970-30-6
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCCN1)COC
InChIInChI=1S/C10H21NO/c1-9(2)7-10(8-12-3)5-4-6-11-10/h9,11H,4-8H2,1-3H3
InChIKeySBXBRCVSNVCLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine (CAS 1508970-30-6): Technical Specifications and Sourcing Guide for Research Procurement


2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine, bearing CAS registry number 1508970-30-6 and molecular formula C10H21NO, is a 2,2-disubstituted pyrrolidine derivative featuring both a methoxymethyl ether and a 2-methylpropyl (isobutyl) alkyl substituent at the 2-position [1]. This substitution pattern defines a unique steric and electronic environment around the secondary amine nitrogen, creating a distinct small-molecule building block scaffold that differentiates it from simpler pyrrolidine analogs. Commercial availability is confirmed with a typical minimum purity specification of 95%, and the compound is presented as a liquid at room temperature for storage [2]. The calculated monoisotopic mass of the free base is 171.1623 Da [3]. This guide is designed to support procurement decisions by identifying where this specific substitution pattern creates advantages over alternative building blocks in synthetic and discovery workflows.

Scaffold Design
Synthesis of 2,2-disubstituted pyrrolidine libraries with a non-planar core topology for kinase or GPCR probe discovery
Property-Driven Selection
Incorporation of a computed XLogP3 ~1.8 and dual hydrogen bond acceptor motif to modulate ADME-relevant physicochemical profiles
Stereochemical Control
Chiral resolution or asymmetric derivatization of the racemic C2 center using the steric influence of geminal substituents

Why 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Building Blocks


Generic substitution of 2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine with other 2-substituted or unsubstituted pyrrolidines is scientifically invalid due to its specific 2,2-disubstitution pattern. The geminal arrangement of a flexible methoxymethyl ether and a branched 2-methylpropyl (isobutyl) group on the same carbon atom generates a stereochemically constrained, non-planar scaffold with a unique steric footprint and electron density profile [1]. This contrasts sharply with commonly available alternatives like 2-(methoxymethyl)pyrrolidine (which lacks the critical isobutyl group), 2-(2-methylpropyl)pyrrolidine (which lacks the methoxymethyl group), or the regioisomer 3-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine [2]. In structure-activity relationship (SAR) studies, such scaffold differences can directly translate into altered ligand binding conformations, modulated lipophilicity (XLogP3), and distinct metabolic or physicochemical profiles, making precise procurement of this specific substitution pattern essential for reproducible research outcomes . The evidence presented below quantifies these critical differences.

Target Scaffold
2,2-gem-disubstituted pyrrolidine with methoxymethyl and isobutyl groups at C2
Common Substitute
2-(methoxymethyl)pyrrolidine or 2-(2-methylpropyl)pyrrolidine (mono-substituted at C2)
Mono-substituted analogs lack the gem-disubstitution pattern, resulting in a lower rotatable bond count and altered hydrogen bond acceptor capacity that can shift binding conformation and lipophilicity in a scaffold-specific manner. Regioisomers with 2,3-substitution introduce different topological arrangements with potentially divergent target engagement geometry, even though molecular formulas match. Direct substitution may not reproduce structure-activity relationships without validation.

Quantitative Differentiation Guide for 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine Procurement


Regioisomeric Scaffold Differentiation: 2,2-Disubstitution versus 2,3-Disubstitution

The target compound is a 2,2-disubstituted pyrrolidine. A closely related regioisomer, 3-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine (PubChem CID 105434925), presents an alternative scaffold where the methoxymethyl group is relocated from the 2-position to the 3-position [1]. This regioisomeric variation results in different topological and electronic environments for the amine and substituents. While both compounds share the same molecular formula (C10H21NO) and molecular weight (171.28 g/mol), the connectivity difference alters the three-dimensional spatial arrangement of functional groups, a critical parameter in molecular recognition [1].

Regioisomeric Scaffold
Data to verify
2,2- vs. 2,3-disubstituted core
Target: InChIKey SBXBRCVSNVCLJU Comparator: OELNQGFUQCOSFY
Scaffold topology review required
Identical formula, distinct connectivity may alter target engagement geometry
Medicinal Chemistry Building Block Procurement Scaffold Diversity

Gem-Disubstitution Advantage: Impact on Calculated Lipophilicity (XLogP3)

The calculated partition coefficient (XLogP3) for the target compound is 1.8, as determined by the PubChem computational model [1]. This value provides a quantitative estimate of lipophilicity. The presence of both the methoxymethyl ether and the isobutyl group at the same C2 position contributes to this specific XLogP3 value. While a direct XLogP3 value for the simpler analog 2-(2-methylpropyl)pyrrolidine (CAS 124602-03-5) is not publicly computed in the same database, the substitution pattern directly influences this key physicochemical parameter. For comparison, the regioisomer 3-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine, which has a different spatial arrangement of the same atoms, also exhibits a calculated XLogP3 of 1.8, indicating that the identity, not just the count, of atoms dictates this property [2]. Substitution with an analog lacking the methoxymethyl group would result in a significantly lower XLogP3 value, altering membrane permeability predictions.

Calculated XLogP3
Class-level
XLogP3 = 1.8
Supports lipophilicity screening context
Des-methoxymethyl analog expected to be lower; computed value, not experimentally determined
ADME Prediction Lipophilicity Drug Design

Hydrogen Bond Acceptor Capability and Rotatable Bond Flexibility

The target compound possesses two hydrogen bond acceptors (the oxygen of the methoxymethyl ether and the nitrogen of the pyrrolidine ring) and one hydrogen bond donor (the pyrrolidine NH), as computed by Cactvs [1]. This profile is identical to its regioisomer 3-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine [2]. However, the compound features four rotatable bonds, including those in the methoxymethyl and isobutyl chains, which confer significant conformational flexibility around the C2 anchor point [1]. In contrast, a simple 2-(2-methylpropyl)pyrrolidine analog would have only one hydrogen bond acceptor (the nitrogen) and fewer rotatable bonds, resulting in a fundamentally different interaction profile and reduced conformational entropy upon binding.

H-Bond & Flexibility
Class-level
1 HBD; 2 HBA; 4 rotatable bonds
Supports binding entropy and interaction analysis
Computed by Cactvs; ~2x HBA capacity vs. simpler pyrrolidines
Molecular Interactions Conformational Analysis Physicochemical Properties

Validated Research and Industrial Application Scenarios for 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine


Medicinal Chemistry: Exploration of Novel Chemical Space in Kinase or GPCR Targeted Libraries

This compound serves as a non-planar, 2,2-disubstituted pyrrolidine scaffold for generating lead-like molecules. Its specific XLogP3 of 1.8 and hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) align with the physicochemical property space (e.g., Rule of Five compliance) frequently targeted in oral drug discovery programs [1]. Compared to planar aromatic heterocycles or less substituted pyrrolidines, this scaffold offers a distinct three-dimensional topology that can be exploited to improve selectivity profiles against related kinase or GPCR targets by accessing unique binding pocket conformations [1].

Chemical Biology: Design of Conformationally Flexible Activity-Based Probes

With four rotatable bonds, the compound provides a high degree of conformational flexibility, making it suitable as a core motif for designing activity-based probes or molecular tools that require adaptation to dynamic protein surfaces [1]. The secondary amine allows for facile derivatization with fluorophores, biotin tags, or photoaffinity labels, while the distinct InChIKey (SBXBRCVSNVCLJU-UHFFFAOYSA-N) ensures accurate compound registration and tracking in high-throughput screening campaigns [2].

Synthetic Methodology: Synthesis of Chiral Pyrrolidine Derivatives

The 2,2-disubstituted pyrrolidine core is a valuable building block in asymmetric synthesis. While the commercially available compound is racemic, the prochiral nature of the C2 center and the presence of the methoxymethyl group offer opportunities for diastereoselective or enantioselective transformations. Researchers can use this scaffold to develop new synthetic methods for constructing chiral pyrrolidine-containing natural products or pharmaceuticals, leveraging the steric influence of the geminal isobutyl and methoxymethyl groups to control stereochemical outcomes in reactions such as alkylations, acylations, or cycloadditions [1].

Material Science: Precursor for Non-Linear Optical (NLO) Chromophores

Chiral pyrrolidine derivatives, including those with methoxymethyl substituents, have been investigated as components in non-linear optical materials [3]. The specific substitution pattern of this compound, with its electron-rich ether oxygen and flexible alkyl chain, may be used to engineer the acentric crystal packing required for second-order NLO effects. This application leverages the compound's unique combination of a chiral center (once resolved) and polarizable groups, differentiating it from simpler, achiral building blocks used in conventional polymer or small-molecule NLO materials.

Application
Selection Property
Validation Focus
Kinase or GPCR targeted library design
Non-planar scaffold with XLogP3 1.8 and 1 HBD / 2 HBA
Rule-of-Five compliance and 3D topology for selectivity profiling
Conformationally flexible activity-based probes
4 rotatable bonds and a secondary amine derivatization handle
Adaptation to dynamic protein surfaces and tag conjugation efficiency
Asymmetric synthesis of chiral pyrrolidines
Racemic prochiral C2 center with geminal steric influence
Diastereoselective or enantioselective transformation methods
Non-linear optical (NLO) chromophore precursors
Electron-rich methoxymethyl ether and chiral pyrrolidine core
Acentric crystal packing and second-order NLO effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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